molecular formula C26H22N4O4 B2404833 4-[3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one CAS No. 1707728-03-7

4-[3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one

Cat. No. B2404833
CAS RN: 1707728-03-7
M. Wt: 454.486
InChI Key: PMSQNOHQQNCXTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Activities :

    • The synthesis and antimicrobial activities of derivatives of 1,2,4-triazole, which includes structures related to the mentioned compound, have been a subject of research. These derivatives have shown good or moderate activities against test microorganisms (Bektaş et al., 2007).
  • Crystal Structure and Computational Analysis :

    • Studies have been conducted on the crystal structure, Hirshfeld surface analysis, and density functional theory (DFT) calculations of novel derivatives, including oxadiazole compounds. These studies provide insights into the reactive sites for electrophilic and nucleophilic nature of the molecules (Kumara et al., 2017).
  • Anticancer Evaluation :

    • Research has been done on the design, synthesis, and evaluation of the anticancer activity of oxadiazol derivatives. These compounds demonstrated good to moderate activity against various human cancer cell lines (Yakantham et al., 2019).
  • Synthesis and Spectral Characterisation :

    • Various phthalazinone derivatives, including oxadiazol-2-yl structures, have been prepared and characterized, contributing to a better understanding of their chemical properties (Mahmoud et al., 2012).
  • In Vitro Antioxidant Activity :

    • A series of oxadiazol-piperazine derivatives have been screened for antioxidant activity, revealing that these compounds possess antioxidant activity with different mechanisms of action towards the tested free radicals (Mallesha et al., 2014).
  • Nematocidal Activity :

    • Novel oxadiazole derivatives containing a thiadiazole amide group have been synthesized and evaluated for their nematocidal activities. Some compounds showed significant activity against specific nematodes, indicating their potential as lead compounds for nematicide development (Liu et al., 2022).
  • Phosphodiesterase Inhibition :

    • Research on 4-aryl-substituted phthalazinones has shown high inhibitory activity toward cAMP-specific phosphodiesterase (PDE4), highlighting their potential in therapeutic applications (Van der Mey et al., 2001).
  • Corrosion Inhibition :

    • The compound 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole has been studied as a corrosion inhibitor for mild steel in sulfuric acid, demonstrating its high efficiency in corrosion prevention (Bouklah et al., 2006).

properties

IUPAC Name

4-[3-(3-methoxy-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4/c1-16(2)33-21-14-13-17(15-22(21)32-3)24-27-25(34-29-24)23-19-11-7-8-12-20(19)26(31)30(28-23)18-9-5-4-6-10-18/h4-16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSQNOHQQNCXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.